2-(1,3-Benzodioxol-5-ylmethylideneamino)-5-ethoxyphenol
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Overview
Description
2-(1,3-Benzodioxol-5-ylmethylideneamino)-5-ethoxyphenol is an organic compound characterized by the presence of a benzodioxole ring and an ethoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylideneamino)-5-ethoxyphenol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-ethoxy-2-aminophenol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethylideneamino)-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylmethylideneamino)-5-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylideneamino)-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid
Uniqueness
2-(1,3-Benzodioxol-5-ylmethylideneamino)-5-ethoxyphenol is unique due to the presence of both the benzodioxole and ethoxyphenol groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.
Properties
CAS No. |
26449-46-7 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylideneamino)-5-ethoxyphenol |
InChI |
InChI=1S/C16H15NO4/c1-2-19-12-4-5-13(14(18)8-12)17-9-11-3-6-15-16(7-11)21-10-20-15/h3-9,18H,2,10H2,1H3 |
InChI Key |
AHXGAMCZONKGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=CC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
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